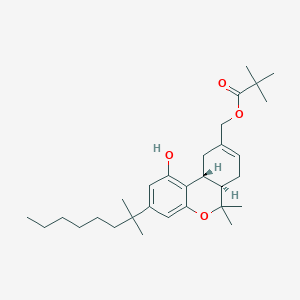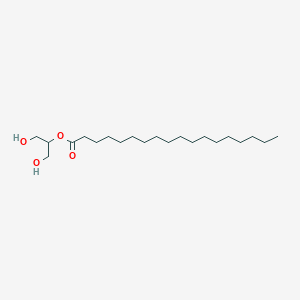
2-Stearoylglycerol
Übersicht
Beschreibung
2-Stearoylglycerol is a diacylglycerol (DAG) molecule that plays a significant role in various biological processes, including metabolism, signal transduction, and protein kinase activation. Diacylglycerols like 2-stearoylglycerol typically consist of a glycerol backbone with two fatty acid chains attached to the first and second carbon atoms. These molecules are key intermediates in the biosynthesis of triglycerides and phospholipids and are also involved in the activation of certain protein kinases, which are crucial for signal transduction pathways within cells .
Synthesis Analysis
The synthesis of specific diacylglycerol molecules, such as 2-stearoylglycerol, can be achieved through enzymatic processes. For instance, stearoyl-CoA desaturase (SCD) is an enzyme that is involved in the biosynthesis of monounsaturated fatty acids, which are components of diacylglycerols. The activity of SCD is a critical factor in the regulation of plasma triglyceride levels, as demonstrated by studies on human and mouse models of hypertriglyceridemia . Additionally, the preparation of radiolabeled diacylglycerol species for research purposes, such as 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol, can be accomplished using phospholipase C to hydrolyze specific phospholipids at an organic-aqueous interface, yielding high-purity diacylglycerols .
Molecular Structure Analysis
The molecular structure of diacylglycerols like 2-stearoylglycerol is characterized by the presence of two fatty acid chains that can vary in their degree of saturation. This variation can lead to difficulties in chain packing, especially when a saturated chain is positioned next to an unsaturated chain, as seen in 1-stearoyl-2-oleoyl-sn-glycerol (sn-SODG). The presence of different fatty acids can result in marked polymorphism due to the chains attempting to find suitable packing configurations .
Chemical Reactions Analysis
Diacylglycerols undergo various chemical reactions that are essential for cellular functions. For example, they can be hydrolyzed by specific lipases to produce monoacylglycerols, which are signaling molecules that can interact with cannabinoid receptors. The hydrolysis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol by lipoprotein lipase to produce 2-O-arachidonoylglycerol (2-AG) is an example of such a reaction, highlighting the role of diacylglycerols as precursors to bioactive lipids .
Physical and Chemical Properties Analysis
The physical and chemical properties of diacylglycerols are influenced by the fatty acid composition and the degree of hydration. In the case of sn-SODG, the presence of both saturated and unsaturated chains leads to complex chain conformation, disorder, and instability, resulting in polymorphism. Differential scanning calorimetry, X-ray diffraction, and NMR studies have revealed multiple phases in both dry and hydrated states, indicating that hydration can partly stabilize the interactions between the chains. The various phases exhibit different packing arrangements, such as hexagonal, triclinic parallel, and orthorhombic perpendicular chain packing, which are indicative of the complex behavior of these molecules .
Wissenschaftliche Forschungsanwendungen
Study of Biological Membranes and Cell Signaling Regulation
- Application : 2-Stearoylglycerol is used to explore the structure and functionality of biological membranes. It also helps in investigating the intricacies of cell signaling regulation .
Investigation of Fats Containing Stearoyl-Rich Triacylglycerols
- Application : Fats containing the stearoyl-rich triacylglycerols (TAGs) of 1,2-distearoyl-3-oleoylglycerol (SSO) and 1,3-dioleoyl-2-stearoylglycerol (OSO) were synthesized and their physicochemical properties and in vitro digestibilities were compared .
- Methods : The fats were synthesized via the lipase-catalyzed acidolysis of tristearin (SSS)-rich fat and oleic acids, followed by solvent fractionation .
- Results : The study found that fats richer in stearoyl at the sn-1,3 position of TAG melted and crystallized at higher temperatures, had a densely packed microstructure of large fat crystals and were poorly digested .
Use in Cosmetics and Pharmaceutical Formulations
- Application : Triacylglycerols (TAGs), which include 2-Stearoylglycerol, are widely employed in cosmetics and pharmaceutical formulations .
Use in Biotechnological Applications
Eigenschaften
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMORVAKMFKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873440 | |
| Record name | 2-Monostearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Stearoylglycerol | |
CAS RN |
621-61-4 | |
| Record name | 2-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Stearoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monostearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



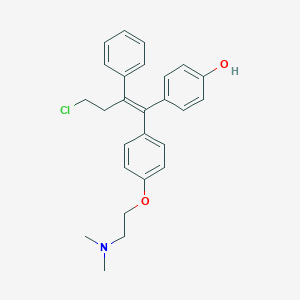
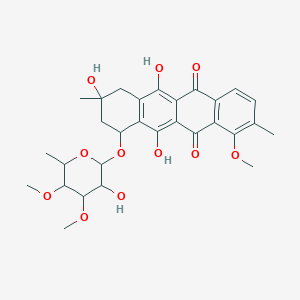
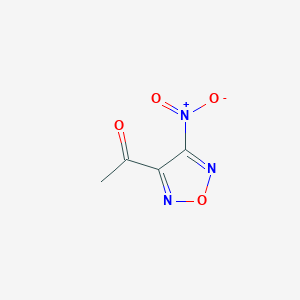
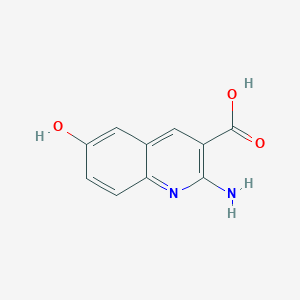
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
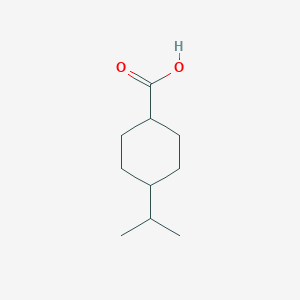
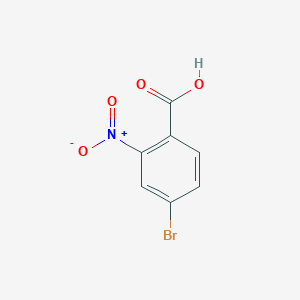
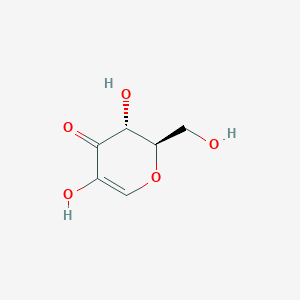

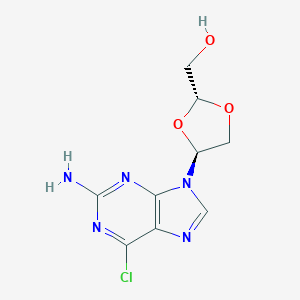
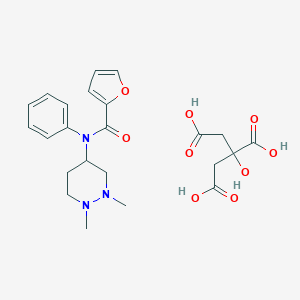
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
